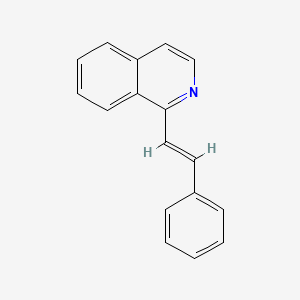
1-Styrylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Styrylisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is characterized by the presence of a styryl group attached to the isoquinoline ring. Isoquinolines and their derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 1-styrylisoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with styrene under specific conditions. Another method includes the use of polyphosphate ester and appropriate oximes obtained from 3,4-diphenylbut-3-en-2-one derivatives. This method involves heating the reactants to obtain the desired isoquinoline derivatives with yields ranging from 50% to 70% .
Analyse Chemischer Reaktionen
1-Styrylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Styrylisoquinoline has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-styrylisoquinoline involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This interaction can lead to various biological effects, including inhibition of DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
1-Styrylisoquinoline can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C17H13N |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
1-[(E)-2-phenylethenyl]isoquinoline |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-11-17-16-9-5-4-8-15(16)12-13-18-17/h1-13H/b11-10+ |
InChI-Schlüssel |
RYOQVYHOVXOXIP-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



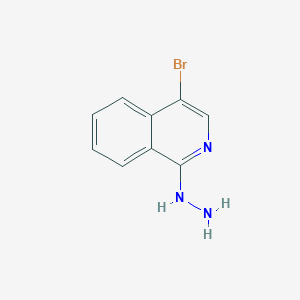

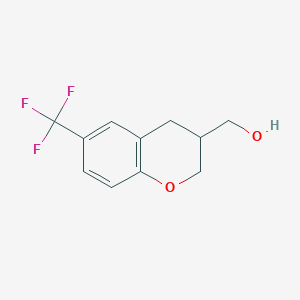

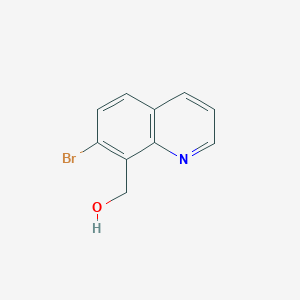

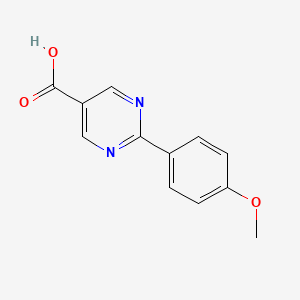

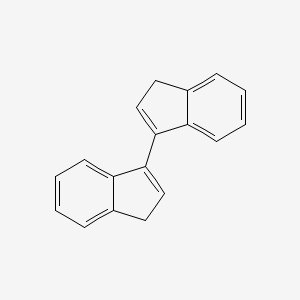


![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)

